Methyl 6-nitroisochromane-3-carboxylate
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Overview
Description
Methyl 6-nitroisochromane-3-carboxylate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol It is a derivative of isochroman and contains a nitro group at the 6-position and a carboxylate ester group at the 3-position
Preparation Methods
The synthesis of Methyl 6-nitroisochromane-3-carboxylate typically involves the nitration of isochroman derivatives followed by esterification. One common synthetic route includes the nitration of isochroman-3-carboxylic acid, followed by methylation to form the desired ester . The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and methanol in the presence of a catalyst for esterification.
Chemical Reactions Analysis
Methyl 6-nitroisochromane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-nitroisochromane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-nitroisochromane-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 6-nitroisochromane-3-carboxylate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and carboxylate ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 6-nitro-3,4-dihydro-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-16-11(13)10-5-8-4-9(12(14)15)3-2-7(8)6-17-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
SVIZGDZFDNOBEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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